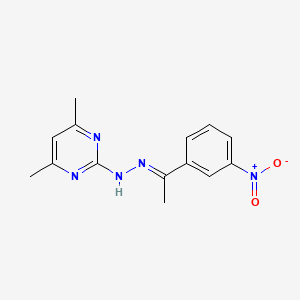
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide, also known as MTNB, is a synthetic compound that has been studied for its potential pharmacological properties. This compound is a member of the benzamide family and has been found to have an impact on various biological processes.
作用機序
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. By increasing endocannabinoid levels, this compound may have an impact on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on the body. Studies have found that it can reduce pain sensation in animal models, suggesting that it may have potential as a pain reliever. It has also been shown to have an impact on appetite regulation, with some studies suggesting that it may reduce food intake. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions.
実験室実験の利点と制限
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has several advantages as a research tool. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes or receptors. This specificity makes it a useful tool for studying the endocannabinoid system. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the body may be influenced by factors such as dose and route of administration, which can make it challenging to interpret results.
将来の方向性
There are several directions for future research on 2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide. One area of interest is its potential as a pain reliever. Further studies are needed to determine its effectiveness in treating different types of pain and to explore its mechanisms of action. Additionally, this compound may have potential as a treatment for inflammatory conditions. Further research is needed to explore its anti-inflammatory effects and to determine its safety and efficacy in human subjects. Finally, this compound may have potential as a tool for studying the endocannabinoid system. Future studies could explore its effects on different aspects of the system and its potential for use in drug discovery.
合成法
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to 2-methoxybenzoyl chloride. This compound is then reacted with 3-methoxy-5,6,7,8-tetrahydro-2-naphthol to form the desired product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been studied for its potential use in treating various medical conditions. It has been found to have an impact on the endocannabinoid system, which is involved in regulating various physiological processes. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body.
特性
IUPAC Name |
2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-15(17)19(21)20-16-11-13-7-3-4-8-14(13)12-18(16)23-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUJYZLZMSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

